molecular formula C9H5BrFN3O B1467290 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487229-82-2

1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467290
CAS No.: 1487229-82-2
M. Wt: 270.06 g/mol
InChI Key: CNAKZWSPTPCNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a bromo-fluorophenyl group, a 1,2,3-triazole ring, and a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bromo-fluorophenyl group, the 1,2,3-triazole ring, and the carbaldehyde group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo and fluoro substituents on the phenyl ring, as well as the electron-withdrawing carbaldehyde group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents, for example, could influence its polarity, solubility, and boiling point .

Scientific Research Applications

Crystal Structure and Activity

The study of crystal structures such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an active α-Glycosidase inhibition agent, provides insights into the molecular geometry and intermolecular interactions that contribute to their biological activity. This particular compound exhibited significant α-glycosidase inhibition activity, which could have implications for developing treatments for conditions like diabetes or obesity (Gonzaga et al., 2016).

Fluorescence Probes

Derivatives of 1H-1,2,3-triazole have been used to create fluorescence probes with high selectivity and sensitivity towards specific biological targets. For instance, a probe designed for homocysteine detection in living cells demonstrated significant potential for researching the effects of homocysteine in biological systems, offering a new tool for biomedical research (Chu et al., 2019).

Antimicrobial Agents

Synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlight the versatility of triazole compounds in drug design. These compounds displayed a broad spectrum of antimicrobial activities, suggesting their utility in developing new antibiotics (Bhat et al., 2016).

Anticorrosion Activity

Compounds featuring the triazole moiety have also been investigated for their anticorrosion activity. Heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety, prepared via reactions involving carbaldehyde groups, demonstrated potential as anticorrosion agents in industrial applications (Rehan et al., 2021).

Synthesis of Novel Compounds

The versatility of 1H-1,2,3-triazoles is further exemplified by their application in synthesizing novel compounds with potential biological activities. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating new bicyclic gem-difluorinated compounds underline the significant chemical reactivity of these moieties (Peng & Zhu, 2003).

Tuberculosis Inhibitory Activity

N-substituted-phenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro anti-Mycobacterium tuberculosis profile, demonstrating significant inhibitory activity. This suggests potential applications in developing new treatments for tuberculosis (Costa et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activity of many triazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKZWSPTPCNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.